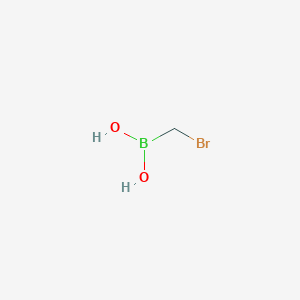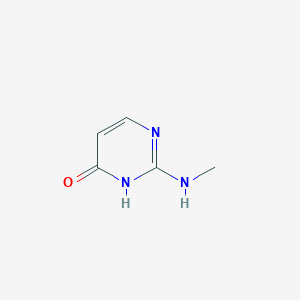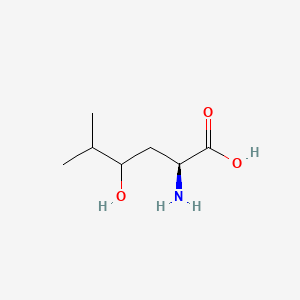
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of amino acids, which are the building blocks of proteins. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a hexanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-hydroxy-5-methylhexanoic acid typically involves several steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2-keto-4-hydroxy-5-methylhexanoic acid.
Amination: The keto group is converted to an amino group through reductive amination. This step usually involves the use of ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are often more cost-effective and environmentally friendly compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-amino-4-oxo-5-methylhexanoic acid.
Reduction: Formation of 2-amino-5-methylhexanoic acid.
Substitution: Formation of 2-amino-4-chloro-5-methylhexanoic acid.
科学的研究の応用
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of fine chemicals.
作用機序
The mechanism by which (2S)-2-amino-4-hydroxy-5-methylhexanoic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing various biochemical pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the production of other bioactive compounds.
類似化合物との比較
Similar Compounds
(2S)-2-amino-4-hydroxybutanoic acid: Lacks the methyl group, leading to different biochemical properties.
(2S)-2-amino-5-methylhexanoic acid: Lacks the hydroxyl group, affecting its reactivity and interactions.
(2S)-2-amino-4-hydroxy-5-ethylhexanoic acid: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.
Uniqueness
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid is unique due to the presence of both a hydroxyl and a methyl group on the hexanoic acid backbone. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-4(2)6(9)3-5(8)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6?/m0/s1 |
InChIキー |
SQOVMASCRUQMJQ-ZBHICJROSA-N |
異性体SMILES |
CC(C)C(C[C@@H](C(=O)O)N)O |
正規SMILES |
CC(C)C(CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/no-structure.png)
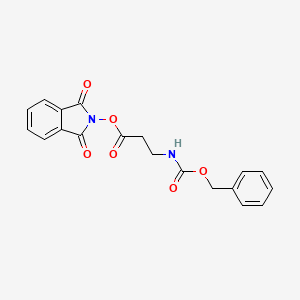

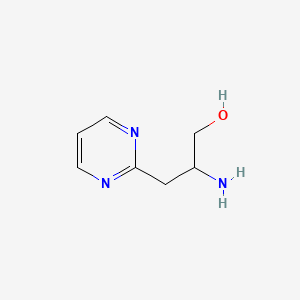



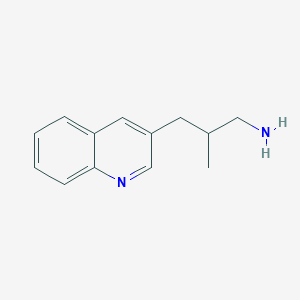

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)

